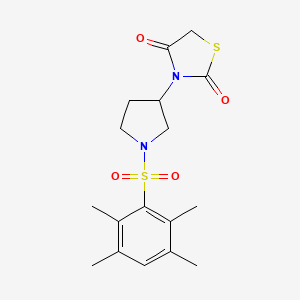![molecular formula C7H12FN3O2S B2354891 N-[(1,5-Dimethylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride CAS No. 2411262-76-3](/img/structure/B2354891.png)
N-[(1,5-Dimethylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,5-Dimethylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride is a chemical compound that belongs to the class of sulfonamide derivatives It features a pyrazole ring substituted with dimethyl groups and a sulfamoyl fluoride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-Dimethylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride typically involves the reaction of 1,5-dimethylpyrazole with a suitable sulfonyl fluoride precursor under controlled conditions. One common method involves the use of N-methylsulfamoyl chloride and a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1,5-Dimethylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atom in the sulfamoyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and reduction: The pyrazole ring can participate in redox reactions, although specific conditions and reagents would be required.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonamide and pyrazole derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Nucleophilic substitution: Substituted sulfonamides or sulfamates.
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Hydrolysis: Corresponding sulfonamide and pyrazole derivatives.
Aplicaciones Científicas De Investigación
N-[(1,5-Dimethylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicinal Chemistry: The compound’s sulfonamide group is a common pharmacophore in drug design, making it useful in the development of new therapeutic agents.
Industrial Processes: It can be used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-[(1,5-Dimethylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The pyrazole ring may also contribute to the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(1,5-Dimethylpyrazol-4-yl)methyl]-4-propan-2-ylpyrimidine-5-carboxamide
- Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands
Uniqueness
N-[(1,5-Dimethylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride is unique due to its specific combination of a pyrazole ring and a sulfamoyl fluoride group. This structure imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds that may lack one of these functional groups.
Propiedades
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN3O2S/c1-6-7(4-9-11(6)3)5-10(2)14(8,12)13/h4H,5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATRIJCRNWUKHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,4S)-4-Aminocyclopent-2-en-1-yl]methanol](/img/structure/B2354812.png)
![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2354813.png)

![3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2354815.png)
![6-[(4-chlorophenyl)methyl]-8-(4-fluorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2354820.png)
![2-ethoxy-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2354821.png)



![3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B2354829.png)

